molecular formula C21H24ClNO4 B13742274 (+-)-1-Methyl-3-benzoyl-3-(p-methoxybenzoyloxy)piperidine hydrochloride hydrate CAS No. 33422-54-7

(+-)-1-Methyl-3-benzoyl-3-(p-methoxybenzoyloxy)piperidine hydrochloride hydrate

Cat. No.: B13742274
CAS No.: 33422-54-7
M. Wt: 389.9 g/mol
InChI Key: KXCUVPCCUJWKHB-UHFFFAOYSA-N
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Description

(±)-1-Methyl-3-benzoyl-3-(p-methoxybenzoyloxy)piperidine hydrochloride hydrate is a complex organic compound that features a piperidine ring substituted with benzoyl and p-methoxybenzoyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-1-Methyl-3-benzoyl-3-(p-methoxybenzoyloxy)piperidine hydrochloride hydrate typically involves multiple steps. One common approach is the protection of hydroxyl groups using p-methoxybenzyl (PMB) groups, which can be deprotected under mildly oxidizing conditions using dichlorodicyanobenzoquinone (DDQ) or strongly acidic conditions . The Williamson ether synthesis mechanism is often employed for the protection step .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Scientific Research Applications

(±)-1-Methyl-3-benzoyl-3-(p-methoxybenzoyloxy)piperidine hydrochloride hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of (±)-1-Methyl-3-benzoyl-3-(p-methoxybenzoyloxy)piperidine hydrochloride hydrate involves its interaction with molecular targets through its functional groups. The PMB group can stabilize intermediates during chemical reactions, reducing the electrophilicity of neighboring groups and facilitating subsequent transformations . The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which modify its structure and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(±)-1-Methyl-3-benzoyl-3-(p-methoxybenzoyloxy)piperidine hydrochloride hydrate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability properties. The presence of both benzoyl and p-methoxybenzoyloxy groups allows for versatile chemical transformations and applications in various fields of research.

Properties

CAS No.

33422-54-7

Molecular Formula

C21H24ClNO4

Molecular Weight

389.9 g/mol

IUPAC Name

(3-benzoyl-1-methylpiperidin-3-yl) 4-methoxybenzoate;hydrochloride

InChI

InChI=1S/C21H23NO4.ClH/c1-22-14-6-13-21(15-22,19(23)16-7-4-3-5-8-16)26-20(24)17-9-11-18(25-2)12-10-17;/h3-5,7-12H,6,13-15H2,1-2H3;1H

InChI Key

KXCUVPCCUJWKHB-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)OC.Cl

Origin of Product

United States

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